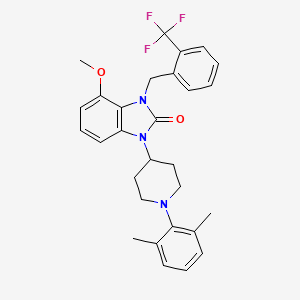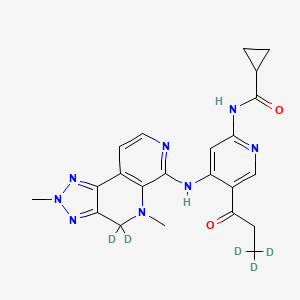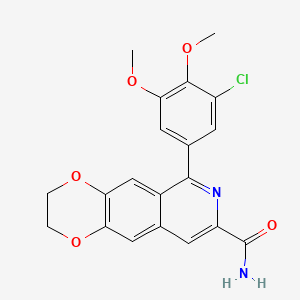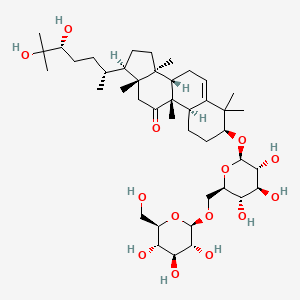
Estrogen receptor modulator 8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Estrogen receptor modulator 8 is a selective estrogen receptor modulator that interacts with estrogen receptors in various tissues. These modulators can act as either agonists or antagonists depending on the tissue type, making them valuable in therapeutic applications, particularly in hormone-dependent conditions such as breast cancer and osteoporosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor modulator 8 typically involves multiple steps, starting with the preparation of a core structure that can bind to the estrogen receptorCommon reagents used in these reactions include halogenated aromatic compounds, organometallic reagents, and catalysts such as palladium or copper .
Industrial Production Methods: Industrial production of estrogen receptor modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, using continuous flow reactors and automated synthesis platforms. The reaction conditions are carefully controlled to ensure consistent product quality, with purification steps such as crystallization or chromatography employed to isolate the final compound .
化学反応の分析
Types of Reactions: Estrogen receptor modulator 8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds and nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
Estrogen receptor modulator 8 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the binding interactions with estrogen receptors and to develop new selective estrogen receptor modulators.
Biology: Investigates the role of estrogen receptors in cellular processes and gene expression.
Medicine: Applied in the treatment of hormone-dependent cancers, such as breast cancer, and in managing osteoporosis by modulating estrogen receptor activity.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control and drug testing
作用機序
Estrogen receptor modulator 8 exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the modulator can either activate or inhibit the receptor, depending on the tissue context. This interaction influences the transcription of estrogen-responsive genes, affecting cellular processes such as proliferation, differentiation, and apoptosis. The molecular targets include estrogen receptor alpha and beta, and the pathways involved often include the mitogen-activated protein kinase and phosphatidylinositol 3-kinase pathways .
類似化合物との比較
Tamoxifen: A well-known selective estrogen receptor modulator used in breast cancer treatment.
Raloxifene: Used to prevent osteoporosis and reduce the risk of breast cancer in postmenopausal women.
Bazedoxifene: Effective in reducing vertebral fractures and used in combination with conjugated estrogens for menopausal symptoms.
Ospemifene: Treats dyspareunia and vulvovaginal atrophy in postmenopausal women
Uniqueness: Estrogen receptor modulator 8 is unique in its specific binding affinity and selectivity for estrogen receptors, which allows for targeted therapeutic effects with potentially fewer side effects compared to other modulators. Its ability to act as both an agonist and antagonist in different tissues makes it a versatile compound in hormone therapy .
特性
分子式 |
C25H24F4N2O2 |
|---|---|
分子量 |
460.5 g/mol |
IUPAC名 |
(E)-3-[3,5-difluoro-4-[(1R,3R)-5-fluoro-2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C25H24F4N2O2/c1-13-9-15-21-16(26)5-4-6-19(21)30-23(15)24(31(13)12-25(2,3)29)22-17(27)10-14(11-18(22)28)7-8-20(32)33/h4-8,10-11,13,24,30H,9,12H2,1-3H3,(H,32,33)/b8-7+/t13-,24-/m1/s1 |
InChIキー |
YEXPBMOTKRZKGQ-XSIBSEMJSA-N |
異性体SMILES |
C[C@@H]1CC2=C([C@H](N1CC(C)(C)F)C3=C(C=C(C=C3F)/C=C/C(=O)O)F)NC4=C2C(=CC=C4)F |
正規SMILES |
CC1CC2=C(C(N1CC(C)(C)F)C3=C(C=C(C=C3F)C=CC(=O)O)F)NC4=C2C(=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S,4R)-1-[(2S)-2-(6-azidohexanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12377968.png)



![N-[(2S)-1-(azetidin-1-yl)propan-2-yl]-5-[2-(3,5-dimethoxyanilino)pyrimidin-4-yl]-2-methylpyrazole-3-carboxamide](/img/structure/B12378000.png)
![2-[4-[2-[[(5S)-5-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-hydroxypropanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]amino]-6-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7-(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12378005.png)

![[(1S,4R,7R,9R,11R,12R)-4,9-dimethyl-13-methylidene-14-oxo-3,8,15-trioxatetracyclo[10.3.0.02,4.07,9]pentadecan-11-yl] acetate](/img/structure/B12378017.png)

![6-[2-(cyclopropylamino)-6-(2,4-dichlorophenyl)-7-oxopyrido[2,3-d]pyrimidin-8-yl]-N-hydroxyhexanamide](/img/structure/B12378031.png)
